molecular formula C10H15NOS B1604254 (4-Thien-2-yltetrahydropyran-4-yl)methylamine CAS No. 906422-74-0

(4-Thien-2-yltetrahydropyran-4-yl)methylamine

Cat. No. B1604254
M. Wt: 197.3 g/mol
InChI Key: LBEBHUWSRFXHQR-UHFFFAOYSA-N
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Description

“(4-Thien-2-yltetrahydropyran-4-yl)methylamine” is a chemical compound with the CAS Number: 906422-74-0 . It has a molecular weight of 198.31 . The InChI code for this compound is 1S/C10H16NOS/c11-8-10 (3-5-12-6-4-10)9-2-1-7-13-9/h1-2,7,13H,3-6,8,11H2 .


Molecular Structure Analysis

The molecular formula of “(4-Thien-2-yltetrahydropyran-4-yl)methylamine” is C10H15NOS . The InChI key is QWYKKFVYUAGBBD-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(4-Thien-2-yltetrahydropyran-4-yl)methylamine” has a molecular weight of 198.31 . It should be stored at a temperature of 28 C .

Scientific Research Applications

  • Pyrolysis Products Identification : The pyrolysis products of 1-(Thien-2-yl)-2-methylaminopropane, structurally similar to (4-Thien-2-yltetrahydropyran-4-yl)methylamine, were identified under conditions mimicking recreational drug use. This study is relevant for understanding the potential psychoactive or toxic properties of the pyrolysis products (Bouso et al., 2014).

  • Synthesis and Drug Discovery : An approach to synthesizing (4-fluoroalkyl-1-alkyl-1H-pyrazol-3-yl)methylamines, which are promising building blocks for drug discovery, was described. This research could have implications for the synthesis and application of compounds like (4-Thien-2-yltetrahydropyran-4-yl)methylamine in medicinal chemistry (Ivonin et al., 2015).

  • Synthesis for CCR5 Antagonist : A synthesis method for 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline dihydrochloride, key to the CCR5 antagonist TAK-779, was developed. This could be relevant for similar compounds such as (4-Thien-2-yltetrahydropyran-4-yl)methylamine, in the development of other CCR5 antagonists (Hashimoto et al., 2002).

  • Synthesis and Antiproliferative Activity : The synthesis and antiproliferative activity of certain thiazole derivatives were investigated, which could have implications for the synthesis and potential application of (4-Thien-2-yltetrahydropyran-4-yl)methylamine in the context of antiproliferative agents (Yurttaş et al., 2022).

  • Synthesis of p-Aminobenzoic Acid Diamides : The synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid and [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methylamine was explored. This demonstrates the use of similar compounds in the synthesis of other chemical entities (Agekyan & Mkryan, 2015).

Safety And Hazards

“(4-Thien-2-yltetrahydropyran-4-yl)methylamine” is harmful if swallowed and causes severe skin burns and eye damage . If swallowed, one should rinse the mouth and not induce vomiting . If it comes in contact with the skin, one should immediately wash off with plenty of water for at least 15 minutes . If it comes in contact with the eyes, one should rinse cautiously with water for several minutes .

properties

IUPAC Name

(4-thiophen-2-yloxan-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c11-8-10(3-5-12-6-4-10)9-2-1-7-13-9/h1-2,7H,3-6,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEBHUWSRFXHQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640374
Record name 1-[4-(Thiophen-2-yl)oxan-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Thien-2-yltetrahydropyran-4-yl)methylamine

CAS RN

906422-74-0
Record name 1-[4-(Thiophen-2-yl)oxan-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Thien-2-yltetrahydropyran-4-yl)methylamine
Reactant of Route 2
(4-Thien-2-yltetrahydropyran-4-yl)methylamine
Reactant of Route 3
(4-Thien-2-yltetrahydropyran-4-yl)methylamine
Reactant of Route 4
(4-Thien-2-yltetrahydropyran-4-yl)methylamine
Reactant of Route 5
(4-Thien-2-yltetrahydropyran-4-yl)methylamine
Reactant of Route 6
(4-Thien-2-yltetrahydropyran-4-yl)methylamine

Citations

For This Compound
2
Citations
AM Gulick, TA Russo, LW Schultz, TC Umland… - 2012 - apps.dtic.mil
A. baumannii is a gram-negative bacillus GNB known to cause health-care associated infections. Recently, community-acquired infections, infections in wounded US service members, …
Number of citations: 2 apps.dtic.mil
AM Gulick - 2013 - Citeseer
A. baumannii is a gram-negative bacillus (GNB) known to cause health-care associated infections. Recently, community-acquired infections, infections in wounded US service members…
Number of citations: 2 citeseerx.ist.psu.edu

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